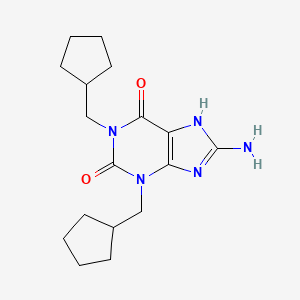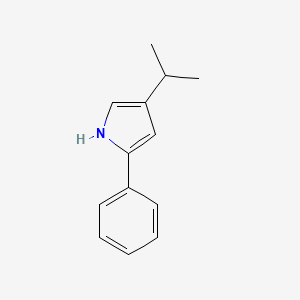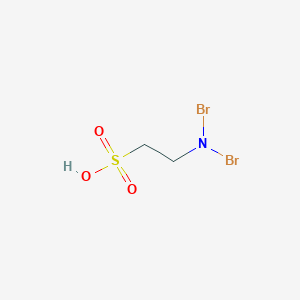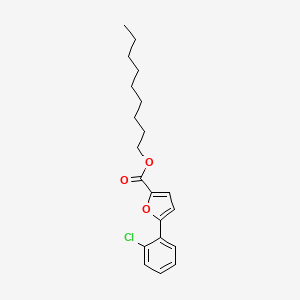
2-(2-Methoxyethoxy)ethyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethyl dimethylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both ether and carbamate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl dimethylcarbamate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
2-(2-Methoxyethoxy)ethanol+Dimethylcarbamoyl chloride→2-(2-Methoxyethoxy)ethyl dimethylcarbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)ethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethyl dimethylcarbamate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The ether group enhances the compound’s solubility and facilitates its transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar ether functionality but lacking the carbamate group.
Dimethylcarbamoyl chloride: A precursor used in the synthesis of carbamates.
Tetraethylene glycol dimethyl ether: Another ether compound with multiple ethylene glycol units.
Uniqueness
2-(2-Methoxyethoxy)ethyl dimethylcarbamate is unique due to its combination of ether and carbamate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
141656-31-7 |
|---|---|
Fórmula molecular |
C8H17NO4 |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H17NO4/c1-9(2)8(10)13-7-6-12-5-4-11-3/h4-7H2,1-3H3 |
Clave InChI |
XFLWUXCWIYJVQW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)

![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)





![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
